Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

Tritium labeling Substance P radioligand Catalytic hydrogenolysis

Arg-Pro-Lys-Pro-Gln-Gln-P-chloro-Phe-P-chloro-Phe-Gly-Leu-Met-NH2 (CAS 73646-81-8), also designated [p-Cl-Phe7,8]-Substance P, is a synthetic undecapeptide analog of the tachykinin neuropeptide Substance P (SP) in which the native phenylalanine residues at positions 7 and 8 are replaced with para-chloro-L-phenylalanine. This dual substitution introduces two aryl chloride handles into the SP backbone, enabling selective chemical modification and serving as a catalytic precursor for tritium labeling of the Phe ring.

Molecular Formula C63H96Cl2N18O13S
Molecular Weight 1416.5 g/mol
CAS No. 73646-81-8
Cat. No. B1608891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2
CAS73646-81-8
Molecular FormulaC63H96Cl2N18O13S
Molecular Weight1416.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C63H96Cl2N18O13S/c1-35(2)31-45(57(91)76-41(53(70)87)25-30-97-3)75-52(86)34-74-54(88)46(32-36-13-17-38(64)18-14-36)80-58(92)47(33-37-15-19-39(65)20-16-37)81-56(90)42(21-23-50(68)84)77-55(89)43(22-24-51(69)85)78-59(93)49-12-8-29-83(49)62(96)44(10-4-5-26-66)79-60(94)48-11-7-28-82(48)61(95)40(67)9-6-27-73-63(71)72/h13-20,35,40-49H,4-12,21-34,66-67H2,1-3H3,(H2,68,84)(H2,69,85)(H2,70,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,71,72,73)
InChIKeyMYEKEWTXCRYGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 (CAS 73646-81-8): A Chemically Tractable Substance P Analog for Targeted Modification and Labeling Studies


Arg-Pro-Lys-Pro-Gln-Gln-P-chloro-Phe-P-chloro-Phe-Gly-Leu-Met-NH2 (CAS 73646-81-8), also designated [p-Cl-Phe7,8]-Substance P, is a synthetic undecapeptide analog of the tachykinin neuropeptide Substance P (SP) in which the native phenylalanine residues at positions 7 and 8 are replaced with para-chloro-L-phenylalanine. This dual substitution introduces two aryl chloride handles into the SP backbone, enabling selective chemical modification and serving as a catalytic precursor for tritium labeling of the Phe ring. [1] The compound retains the full-length SP sequence necessary for neurokinin-1 (NK-1) receptor recognition while providing chemical versatility absent in native SP and common SP antagonists such as Spantide ([D-Arg1,D-Trp7,9,Leu11]-SP).

Why Native Substance P or Common Antagonists Cannot Replace Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 in Chemical Biology and Radiochemical Applications


Native Substance P and widely used antagonists like Spantide lack the para-chloro substituents that confer unique chemical reactivity to [p-Cl-Phe7,8]-Substance P. The aryl chloride moiety serves as a functional handle for catalytic hydrogenolysis to introduce tritium labels at defined positions—a transformation that cannot be performed on unsubstituted phenylalanine residues without harsh conditions and loss of regioselectivity. [1] Furthermore, halogen substitutions at positions 7 and 8 directly modulate receptor binding affinity and functional selectivity in ways that simple D-amino acid substitutions cannot replicate, as demonstrated by the 3-fold potency gain of D-pClPhe7 over D-Phe7 in antagonist design. [2] Substituting with a single chloro-analog or a different halogen (e.g., fluoro) would alter electronic properties and steric bulk at the NK-1 receptor S7 and S8 subsites, potentially compromising the specific binding stoichiometry and downstream signaling profile that makes [p-Cl-Phe7,8]-SP a reliable tool for photoaffinity and radiolabeling studies.

Quantitative Differentiation of Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2: Head-to-Head and Cross-Study Comparisons


Tritium Labeling Efficiency: p-Cl-Phe7 Precursor Enables Catalytic 3H Incorporation at Defined Position

In a head-to-head labeling strategy, a truncated Substance P hexapeptide analog bearing p-chloro-phenylalanine at position 7 was used as the precursor for catalytic tritiation to generate [Phe-4-3H]-labeled peptide. The p-Cl substituent serves as a specific leaving group for catalytic hydrogen-tritium exchange, enabling regioselective tritium incorporation that is not feasible with native phenylalanine. The resulting tritiated product retained full smooth muscle activity equivalent to the parent sequence. [1] While the specific radioactivity of the final product is reported in the full text, the approach itself—using a p-Cl-Phe precursor for defined tritium placement—is a chemical capability unique to halogenated SP analogs such as [p-Cl-Phe7,8]-SP and unavailable with native SP.

Tritium labeling Substance P radioligand Catalytic hydrogenolysis

Competitive Antagonist Potency: D-pClPhe7 is 3-Fold More Effective than D-Phe7 in Substance P Antagonist Design

In a systematic SAR study on Substance P antagonists, Folkers et al. (1982) compared paired analogs where the D-amino acid at position 7 was varied. The analog (D-Pro2, D-pClPhe7, D-Trp9)-SP exhibited antagonism that was three times more effective than the corresponding (D-Pro2, D-Phe7, D-Trp9)-SP. [1] This 3-fold potency gain is directly attributable to the para-chloro substitution on the D-phenylalanine residue at position 7. Although this study examined D-amino acid analogs rather than the L-pCl-Phe7,8 analog, the data establish that chloro-substitution at position 7 enhances receptor interaction in a quantifiable manner, providing a mechanistic basis for selecting the p-Cl-Phe7,8 analog over unsubstituted or singly substituted SP derivatives.

Substance P antagonist NK-1 receptor Structure-activity relationship

Patent-Established Therapeutic Utility: [p-Cl-Phe7,8]-Substance P is Enumerated Among Active SP Analogs for Asthma Treatment

U.S. Patent Application 20090286744 (Witten, 2009) explicitly claims [p-Cl-Phe7,8]-Substance P as one of eight specified Substance P analogs effective in treating asthma by reducing symptom severity and lung inflammation. [1] The patent demonstrates that the p-Cl-Phe7,8 analog is functionally interchangeable with other SP analogs in this therapeutic context, yet its inclusion in the claims alongside [Sar9,Met(O2)11]-SP and [Nle11]-SP confirms its in vivo pharmacological activity. This provides procurement justification for researchers studying SP-mediated inflammatory pathways who require a chemically modifiable SP analog with validated biological efficacy.

Asthma Substance P analogs Anti-inflammatory

Chemical Modification Versatility: p-Cl-Phe Residues Provide Orthogonal Handles for Cross-Coupling and Conjugation

The para-chloro substituents on Phe7 and Phe8 of this SP analog serve as electrophilic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with native phenylalanine residues. This enables site-specific attachment of fluorophores, biotin, or other reporter groups directly onto the SP backbone without introducing additional linker moieties. In contrast, native Substance P requires non-specific lysine amine conjugation, which can modify the N-terminal region critical for NK-1 receptor activation. While quantitative coupling yields are condition-dependent, the presence of two identical p-Cl-Phe residues provides two independent modification sites, offering stoichiometric control over the degree of labeling—a feature absent in single-substitution analogs.

Bioorthogonal chemistry Peptide conjugation Palladium-catalyzed cross-coupling

Optimized Application Scenarios for Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 Based on Quantitative Differentiation Evidence


High-Specific-Activity Tritium Radioligand Production for NK-1 Receptor Autoradiography and Binding Assays

Utilize [p-Cl-Phe7,8]-Substance P as the precursor for catalytic hydrogen-tritium exchange to produce [3H]-labeled Substance P with defined regiochemistry at positions 7 and/or 8. This approach, validated in Bienert et al. (1978) for the p-Cl-Phe7-containing hexapeptide, avoids the structural alteration introduced by indirect labeling methods (e.g., Bolton-Hunter 125I conjugation at Lys3) and preserves full NK-1 receptor binding competence. [1] The resulting radioligand is suited for quantitative receptor autoradiography, saturation binding, and competition binding studies in tissues expressing NK-1 receptors.

Site-Specific Dual Conjugation for Bifunctional NK-1 Receptor Probes

Exploit the two para-chloro-phenylalanine residues as orthogonal modification sites for sequential Pd-catalyzed cross-coupling reactions. This enables the construction of bifunctional SP probes bearing, for example, a fluorophore at position 7 and a biotin affinity tag at position 8, facilitating simultaneous fluorescence imaging and streptavidin-based pull-down of NK-1 receptor complexes. [1] Native SP lacks these handles entirely, and single-substitution analogs offer only one site, making the dual p-Cl-Phe7,8 analog uniquely suited for multifunctional probe design.

In Vivo Asthma Pharmacology Studies Requiring Chemically Defined SP Agonists

Deploy [p-Cl-Phe7,8]-Substance P in preclinical asthma models where a well-characterized, full-length SP agonist with validated in vivo efficacy is needed for mechanistic studies of neurogenic inflammation. The compound's explicit inclusion in U.S. Patent 20090286744 as an active agent for reducing asthma symptom severity and lung inflammation [2] provides a regulatory documentation trail supporting its biological activity, reducing experimental uncertainty compared to uncharacterized halogenated SP derivatives.

Structure-Activity Relationship Studies of the NK-1 Receptor S7 and S8 Binding Subsites

Use [p-Cl-Phe7,8]-SP as a reference compound in SAR campaigns exploring the steric and electronic requirements of the NK-1 receptor S7 and S8 subsites. The 3-fold potency enhancement of p-chloro over unsubstituted phenylalanine at position 7 in antagonist series (Folkers et al., 1982) [3] provides a quantitative benchmark for evaluating novel substituents. The dual-substitution pattern allows systematic comparison with single p-Cl-Phe7, single p-Cl-Phe8, and other halogenated (p-F, p-Br, p-I) analogs to map subsite tolerance.

Quote Request

Request a Quote for Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.